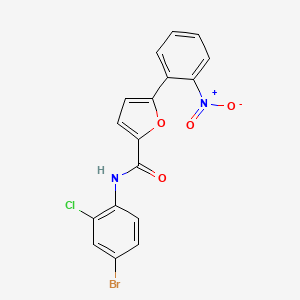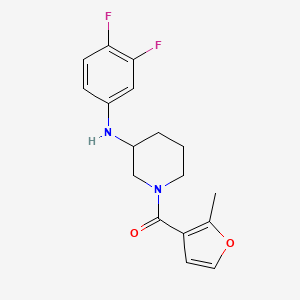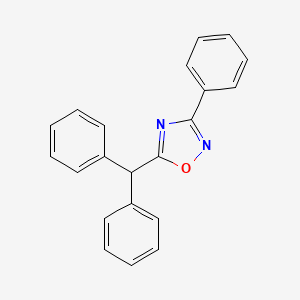
2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide, commonly known as BPP, is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. BPP is a synthetic compound that is used to study the mechanisms of various biological processes.
作用机制
BPP inhibits the activity of PKC by binding to the enzyme's regulatory domain, preventing it from interacting with its substrate. This results in a decrease in the phosphorylation of downstream targets, which ultimately affects various cellular processes.
Biochemical and Physiological Effects:
The inhibition of PKC by BPP has been shown to have various biochemical and physiological effects. BPP has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, BPP has been shown to have neuroprotective effects by preventing the activation of PKC in the brain.
实验室实验的优点和局限性
One of the advantages of using BPP in lab experiments is its specificity for PKC. This allows researchers to study the role of PKC in various biological processes without affecting other cellular processes. However, one limitation of using BPP is its potential toxicity. BPP has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of BPP in scientific research. One potential direction is the development of more potent and selective PKC inhibitors. Another potential direction is the use of BPP in the study of PKC isoforms, which play different roles in various cellular processes. Additionally, BPP could be used in the study of the role of PKC in various diseases, such as cancer, Alzheimer's disease, and diabetes.
Conclusion:
In conclusion, BPP is a synthetic compound that has significant potential in scientific research. Its specificity for PKC allows researchers to study the role of this enzyme in various biological processes. While there are limitations to its use, such as potential toxicity, BPP has several advantages that make it a valuable tool in scientific research. There are also several future directions for the use of BPP in the study of PKC and its role in various diseases.
合成方法
The synthesis of BPP involves the reaction of 3-bromophenol and 4-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting compound is then reacted with 2-bromo-2-methylpropanoic acid in the presence of potassium carbonate and dimethylformamide. The final product is purified using column chromatography.
科学研究应用
BPP has been used in various scientific research studies to investigate the mechanisms of biological processes. It has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. BPP has also been used to study the role of PKC in the regulation of ion channels and receptors.
属性
IUPAC Name |
2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-10(22-14-4-2-3-11(16)9-14)15(19)17-12-5-7-13(8-6-12)18(20)21/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRIXSQNXAEKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)
![2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5124889.png)
![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)
![N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)
![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)

![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![ethyl 2-({[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B5124947.png)
![5,5'-[(4-methoxyphenyl)methylene]bis(6-amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione)](/img/structure/B5124953.png)
![2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)
